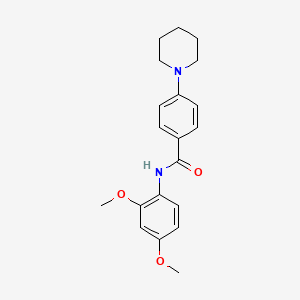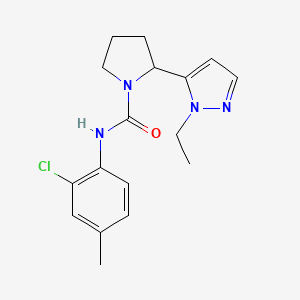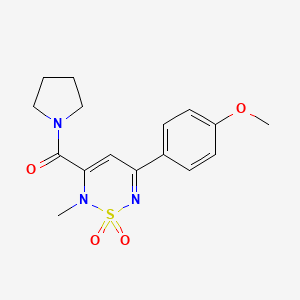
1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate
Vue d'ensemble
Description
The compound belongs to a class of chemicals that are of interest in organic chemistry due to their potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. Compounds with similar functional groups have been studied for their reactivity, synthesis methods, and physical and chemical properties.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, including functional group transformations, halogenation, nitration, and coupling reactions. For example, the Ullmann reaction has been used for the coupling of halogenated compounds with phenols or amines in the presence of copper to form biaryl compounds, which might be analogous to steps involved in synthesizing the target compound (Miyano et al., 1984).
Molecular Structure Analysis
The analysis of molecular structures typically involves spectroscopic methods and crystallography. For example, X-ray crystallography has been used to determine the structure of molecular cocrystals and assess intermolecular interactions, such as hydrogen bonding and pi-pi stacking (Smith & Lynch, 2013).
Chemical Reactions and Properties
The reactivity of a compound like "1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate" could involve substitution reactions, where bromo and chloro groups react with nucleophiles, or nitration reactions, affecting the aromatic ring. Studies on benzo[b]thiophen derivatives highlight the complexity of bromination and nitration reactions and the formation of multiple products (Cooper et al., 1970).
Applications De Recherche Scientifique
Organic Synthesis Applications
One of the primary applications of compounds related to "1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate" is in the field of organic synthesis, where they serve as intermediates in the construction of complex molecules. For instance, studies have shown that haloarenes, such as bromo-substituted naphthalenes, can react with thiolate anions to produce thio-ethers, which are further oxidized to sulfones. These reactions demonstrate the compound's utility in synthesizing sulfur-containing organic molecules, which are important in pharmaceuticals and agrochemicals (Pastor, 1988).
Material Science
In material science, derivatives of this compound have been used to create novel materials with potential applications in organic electronics. For example, research involving the coupling of benzocyclobutene with nitriles and alkynes in the presence of zirconocene-copper mediators has led to the synthesis of substituted naphthalenes and isoquinolines. These compounds are of interest for their application in organic light-emitting diodes (OLEDs), highlighting the role of "1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate" derivatives in developing new electronic materials (Ramakrishna & Sharp, 2003).
Environmental Applications
Compounds similar to "1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate" have been studied for their behavior in environmental contexts, such as their potential to form dioxins during the thermal degradation of brominated hydrocarbons. These studies are crucial for understanding the environmental impact of brominated flame retardants and for developing safer disposal methods (Evans & Dellinger, 2003).
Analytical Chemistry
In analytical chemistry, derivatives of this compound have been employed as adsorbents for the preconcentration and determination of metals. For instance, a study utilized a solid material obtained from an ion pair of a bromo-substituted compound for the column preconcentration of copper, iron, nickel, and zinc, demonstrating its utility in trace metal analysis (Pancras & Puri, 2002).
Propriétés
IUPAC Name |
(1-bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chloro-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO4/c18-16-12-4-2-1-3-10(12)5-8-15(16)24-17(21)13-7-6-11(20(22)23)9-14(13)19/h5-9H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLMJOCTCLCTEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2Br)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chloro-4-nitrobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-cyclopropyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4583460.png)
![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4583463.png)

![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-furamide](/img/structure/B4583479.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4583488.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B4583490.png)
![N-(3-fluorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4583491.png)

![4-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B4583497.png)
![N-cyclopentyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4583509.png)
![1-(3,4-dimethylphenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4583517.png)
![2-chloro-4-(5-{[1-(3-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4583519.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4583530.png)